molecular formula C17H16ClFN2O6S B13344792 4-((4-(2-Chloro-4-nitrophenoxy)butyl)carbamoyl)benzene-1-sulfonyl fluoride CAS No. 25313-34-2

4-((4-(2-Chloro-4-nitrophenoxy)butyl)carbamoyl)benzene-1-sulfonyl fluoride

Cat. No.: B13344792
CAS No.: 25313-34-2
M. Wt: 430.8 g/mol
InChI Key: BPOAPINUOFFETI-UHFFFAOYSA-N
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Description

4-((4-(2-Chloro-4-nitrophenoxy)butyl)carbamoyl)benzene-1-sulfonyl fluoride is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a sulfonyl fluoride group, a carbamoyl group, and a nitrophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-(2-Chloro-4-nitrophenoxy)butyl)carbamoyl)benzene-1-sulfonyl fluoride typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route starts with the preparation of the intermediate 2-chloro-4-nitrophenol. This intermediate is then reacted with 1,4-dibromobutane to form the 4-(2-chloro-4-nitrophenoxy)butyl bromide. The next step involves the reaction of this intermediate with benzene-1-sulfonyl fluoride in the presence of a base to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification methods such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-((4-(2-Chloro-4-nitrophenoxy)butyl)carbamoyl)benzene-1-sulfonyl fluoride undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl fluoride group can be substituted by nucleophiles, leading to the formation of sulfonamide derivatives.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The phenoxy group can undergo oxidation to form quinone derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Hydrogen gas with a palladium catalyst.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products

    Sulfonamide Derivatives: Formed from substitution reactions.

    Amino Derivatives: Formed from reduction reactions.

    Quinone Derivatives: Formed from oxidation reactions.

Scientific Research Applications

4-((4-(2-Chloro-4-nitrophenoxy)butyl)carbamoyl)benzene-1-sulfonyl fluoride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfonyl fluoride group.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-((4-(2-Chloro-4-nitrophenoxy)butyl)carbamoyl)benzene-1-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group is known to react with serine residues in enzymes, leading to the inhibition of enzyme activity. This interaction can disrupt various biochemical pathways, making the compound a potential candidate for drug development.

Comparison with Similar Compounds

Similar Compounds

  • 4-((4-(2-Chloro-4-nitrophenoxy)butyl)carbamoyl)benzene-1-sulfonyl chloride
  • 4-((4-(2-Chloro-4-nitrophenoxy)butyl)carbamoyl)benzene-1-sulfonyl bromide
  • 4-((4-(2-Chloro-4-nitrophenoxy)butyl)carbamoyl)benzene-1-sulfonyl iodide

Uniqueness

The presence of the sulfonyl fluoride group in 4-((4-(2-Chloro-4-nitrophenoxy)butyl)carbamoyl)benzene-1-sulfonyl fluoride distinguishes it from its similar compounds. This functional group imparts unique reactivity, particularly in its ability to inhibit enzymes by reacting with serine residues. This makes it a valuable compound for research in enzyme inhibition and drug development.

Properties

CAS No.

25313-34-2

Molecular Formula

C17H16ClFN2O6S

Molecular Weight

430.8 g/mol

IUPAC Name

4-[4-(2-chloro-4-nitrophenoxy)butylcarbamoyl]benzenesulfonyl fluoride

InChI

InChI=1S/C17H16ClFN2O6S/c18-15-11-13(21(23)24)5-8-16(15)27-10-2-1-9-20-17(22)12-3-6-14(7-4-12)28(19,25)26/h3-8,11H,1-2,9-10H2,(H,20,22)

InChI Key

BPOAPINUOFFETI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NCCCCOC2=C(C=C(C=C2)[N+](=O)[O-])Cl)S(=O)(=O)F

Origin of Product

United States

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